Ssk1
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Overview
Description
It is specifically known for its ability to selectively eliminate senescent cells, which are cells that have stopped dividing and contribute to aging and age-related diseases . Ssk1 is activated by the enzyme β-galactosidase, which is abundant in senescent cells, making it a promising candidate for anti-aging interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ssk1 is synthesized as a prodrug, meaning it is therapeutically inactive until it encounters a specific trigger in the body. The synthesis involves the incorporation of a galactose moiety, which is cleaved by β-galactosidase to release the active compound . The synthetic route typically involves the use of gemcitabine, a known chemotherapy medication, which is modified to include the galactose moiety .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using standard organic chemistry techniques. The process includes the preparation of gemcitabine derivatives and their subsequent modification to include the galactose moiety. The final product is purified and tested for its efficacy and selectivity in eliminating senescent cells .
Chemical Reactions Analysis
Types of Reactions: Ssk1 primarily undergoes enzymatic cleavage reactions. The key reaction is the cleavage of the galactose moiety by β-galactosidase, which activates the compound . This reaction is highly specific to senescent cells due to the elevated levels of β-galactosidase in these cells .
Common Reagents and Conditions: The primary reagent involved in the activation of this compound is β-galactosidase. The reaction conditions are typically physiological, occurring within the cellular environment of senescent cells .
Major Products Formed: The major product formed from the activation of this compound is gemcitabine, which induces apoptosis in senescent cells by causing mitochondrial DNA damage and activating the p38 MAPK pathway .
Scientific Research Applications
Ssk1 has a wide range of scientific research applications, particularly in the fields of aging, cancer, and regenerative medicine. Its ability to selectively eliminate senescent cells makes it a valuable tool for studying the effects of cellular senescence on aging and age-related diseases . In cancer research, this compound is used to investigate the role of senescent cells in tumor progression and to develop potential therapies that target these cells . Additionally, this compound has applications in regenerative medicine, where it is used to improve tissue repair and regeneration by removing senescent cells that impair these processes .
Mechanism of Action
Ssk1 exerts its effects through a mechanism that involves the selective activation by β-galactosidase in senescent cells . Once activated, this compound releases gemcitabine, which induces apoptosis in senescent cells by causing mitochondrial DNA damage and activating the p38 MAPK pathway . This pathway is crucial for the regulation of cellular responses to stress and inflammation, making this compound effective in reducing the inflammatory response associated with senescent cells .
Comparison with Similar Compounds
Ssk1 is unique in its specificity for senescent cells due to its activation by β-galactosidase . Similar compounds include other senolytics, such as dasatinib and quercetin, which also target senescent cells but through different mechanisms . Dasatinib targets anti-apoptotic pathways in senescent cells, while quercetin inhibits the PI3K/AKT pathway . Compared to these compounds, this compound offers a more targeted approach with potentially fewer side effects due to its specific activation by β-galactosidase .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYTWCQXUJEML-XERWOCHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34F2N4O18 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.